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Introduction
Gardoside, an iridoid glycoside with the CAS number 54835-76-6, is a natural product found in

a variety of plant species, most notably in the fruits of Gardenia jasminoides and the roots of

Lippia alba.[1][2] As a member of the iridoid class of compounds, Gardoside is of significant

interest to the scientific community due to the diverse biological activities exhibited by related

molecules. This technical guide provides a comprehensive overview of the available scientific

information on Gardoside, including its chemical properties, and inferred biological activities

based on studies of similar compounds. This document aims to serve as a valuable resource

for researchers and professionals in drug discovery and development by summarizing key

data, outlining potential experimental approaches, and visualizing relevant biological pathways.

Chemical and Physical Properties
Gardoside is a monoterpenoid, characterized by a core cyclopenta[c]pyran ring system. Its

detailed chemical and physical properties are summarized in the table below.[3][4][5]
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Property Value Reference

CAS Number 54835-76-6 [3]

Molecular Formula C₁₆H₂₂O₁₀ [3][4]

Molecular Weight 374.34 g/mol [3][4]

IUPAC Name

(1S,4aS,6S,7aS)-6-hydroxy-7-

methylidene-1-

[(2S,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-yl]oxy-

4a,5,6,7a-tetrahydro-1H-

cyclopenta[c]pyran-4-

carboxylic acid

[4]

Synonyms Gardoside [3][4]

Appearance Powder [3]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

[6]

Storage Desiccate at -20°C [6]

Biological Activities and Therapeutic Potential
Direct experimental data on the biological activities of isolated Gardoside is limited in the

current scientific literature. However, based on the well-documented activities of other iridoid

glycosides and plant extracts containing Gardoside, its potential therapeutic applications can

be inferred.

Anti-inflammatory Activity
Iridoid glycosides are widely recognized for their anti-inflammatory properties. This activity is

often attributed to their ability to suppress the production of pro-inflammatory mediators. While

specific IC50 values for Gardoside are not readily available, related compounds have

demonstrated potent inhibition of inflammatory pathways. For instance, other iridoid glycosides
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have been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha

(TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-

stimulated macrophage cell lines like RAW 264.7.[7] This inhibition is often mediated through

the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)

expression.[2][8][9][10]

The primary mechanism underlying the anti-inflammatory effects of many natural compounds,

including iridoid glycosides, involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and

Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Antioxidant Activity
Many iridoid glycosides exhibit significant antioxidant activity. This is typically assessed using

assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While a

specific IC50 value for Gardoside in a DPPH assay is not published, extracts from plants

containing Gardoside have shown antioxidant potential. The antioxidant effect of these

compounds is often linked to their ability to donate a hydrogen atom or an electron to neutralize

free radicals. Another potential mechanism is the activation of the Nuclear factor erythroid 2-

related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[6][11]

Neuroprotective Effects
Neuroprotection is another promising area for iridoid glycosides. Some compounds in this class

have been shown to protect neuronal cells from oxidative stress and excitotoxicity.[12][13] The

mechanisms for these effects are often linked to their anti-inflammatory and antioxidant

properties, which are crucial in mitigating the pathological processes of neurodegenerative

diseases.

Anticancer Potential
Several studies on various cancer cell lines have demonstrated the cytotoxic and anti-

proliferative effects of certain iridoid glycosides. The specific IC50 values are highly dependent

on the compound and the cancer cell line being tested. The anticancer mechanisms may

involve the induction of apoptosis and inhibition of signaling pathways crucial for cancer cell

survival and proliferation.

Key Signaling Pathways
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Based on studies of related compounds, Gardoside is likely to modulate key signaling

pathways involved in inflammation, oxidative stress, and cell survival.

NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state,

NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by

pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to

translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many anti-

inflammatory natural products, including iridoid glycosides, are known to inhibit this pathway.

[14][15]
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NF-κB Signaling Pathway and Potential Inhibition by Gardoside.
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MAPK Signaling Pathway
The MAPK family of kinases, including ERK, JNK, and p38, are crucial for transducing

extracellular signals to cellular responses, including inflammation and apoptosis. The activation

of p38 and JNK is often associated with inflammatory and stress responses. Inhibition of these

pathways is a common mechanism for the anti-inflammatory effects of natural products.[16][17]
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MAPK Signaling Pathway and Potential Inhibition by Gardoside.
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Experimental Protocols
While specific protocols for Gardoside are scarce, the following are standard and widely

accepted methods for evaluating the biological activities discussed.

Isolation and Purification of Gardoside
A general workflow for the isolation of Gardoside from plant material is outlined below. This is

a representative protocol and may require optimization based on the specific plant source.

Dried Plant Material
(e.g., Gardenia jasminoides fruits)

Extraction
(e.g., with 70% Ethanol) Crude Extract Liquid-Liquid Partition

(e.g., with Ethyl Acetate) Ethyl Acetate Fraction Column Chromatography
(e.g., Silica Gel) Collected Fractions Preparative HPLC Pure Gardoside

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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